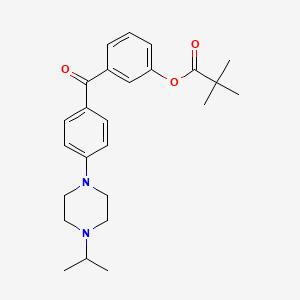
2,5-Dichloro-7-nitrobenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-7-nitrobenzoxazole is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-7-nitrobenzoxazole typically involves the reaction of 2-aminophenol with chlorinated aromatic compounds under specific conditions. One common method includes the condensation of 2-aminophenol with 2,5-dichloronitrobenzene in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-7-nitrobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted benzoxazole derivatives with various functional groups.
Reduction Reactions: Amino-substituted benzoxazole derivatives.
Oxidation Reactions: Oxidized benzoxazole derivatives with different oxidation states.
Scientific Research Applications
2,5-Dichloro-7-nitrobenzoxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds with potential antibacterial, antifungal, and anticancer properties.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a tool for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-7-nitrobenzoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
Comparison with Similar Compounds
2,5-Dichloro-7-nitrobenzoxazole can be compared with other benzoxazole derivatives, such as:
2,5-Dichlorobenzoxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitrobenzoxazole: Lacks the chlorine substituents, leading to variations in its chemical properties and applications.
2-Chloro-7-nitrobenzoxazole:
The unique combination of chlorine and nitro groups in this compound contributes to its distinct chemical behavior and wide range of applications .
Properties
Molecular Formula |
C7H2Cl2N2O3 |
|---|---|
Molecular Weight |
233.01 g/mol |
IUPAC Name |
2,5-dichloro-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2Cl2N2O3/c8-3-1-4-6(14-7(9)10-4)5(2-3)11(12)13/h1-2H |
InChI Key |
LEIXBBVKUKMZML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)

![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)


![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)


![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)

![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)



